molecular formula C7H7ClN2O B15231965 1-(5-Amino-3-chloropyridin-2-yl)ethanone

1-(5-Amino-3-chloropyridin-2-yl)ethanone

Cat. No.: B15231965
M. Wt: 170.59 g/mol
InChI Key: SFCJFDCWQUSOPY-UHFFFAOYSA-N
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Description

1-(5-Amino-3-chloropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H7ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Amino-3-chloropyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-pyridinecarboxaldehyde with ammonia and acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reagents but optimized for higher yields and purity. The process may include additional steps such as solvent extraction and advanced purification techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-3-chloropyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-Amino-3-chloropyridin-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Amino-3-chloropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Uniqueness: 1-(5-Amino-3-chloropyridin-2-yl)ethanone is unique due to the presence of both amino and chloro groups on the pyridine ring.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

1-(5-amino-3-chloropyridin-2-yl)ethanone

InChI

InChI=1S/C7H7ClN2O/c1-4(11)7-6(8)2-5(9)3-10-7/h2-3H,9H2,1H3

InChI Key

SFCJFDCWQUSOPY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)N)Cl

Origin of Product

United States

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